Nukleoside und Nukleotide Analoge

Nucleoside and nucleotide analogues represent a class of compounds that are synthetic versions of natural nucleosides and nucleotides, which play crucial roles in DNA and RNA synthesis. These analogues are widely used in the pharmaceutical industry for their potential as antiviral and anticancer agents. They often differ from their natural counterparts by having modified sugar or base structures, thereby altering their biological activities while retaining some critical functions necessary for therapeutic applications.

Nucleoside analogues can be incorporated into DNA or RNA during replication, leading to premature termination of the chain or incorporation of mismatched bases, which interfere with viral or cancer cell proliferation. Common examples include acyclovir and ganciclovir, used in treating herpes simplex virus infections, and antiretroviral drugs like lamivudine for HIV therapy.

Nucleotide analogues typically contain a nucleoside plus a phosphate group, enhancing their ability to compete with natural substrates in the cell. Examples include tenofovir disoproxil fumarate (TDF), which is used as an antiretroviral agent by inhibiting reverse transcriptase enzymes.

These compounds are carefully designed to optimize efficacy and minimize toxicity, making them essential tools in modern medicine for treating a wide range of diseases.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

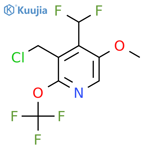

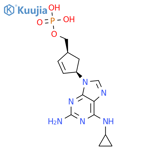

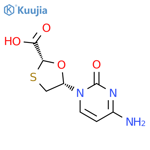

|

Troxacitabine | 145918-75-8 | C8H11N3O4 |

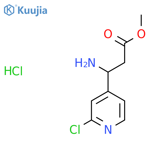

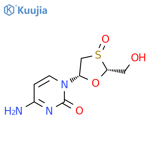

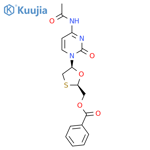

|

1-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | 26638-87-9 | C10H12N2O4 |

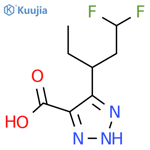

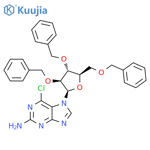

|

Methylphenyl Entecavir DimethylhydroxySilane | 701278-12-8 | C21H27N5O3Si |

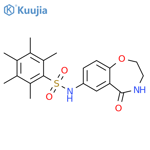

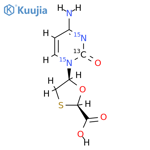

|

Dideoxycytidinene | 7481-88-1 | C9H11N3O3 |

|

Abacavir 5’-Phosphate | 136470-77-4 | C14H19N6O4P |

|

6-Chloro-7-2,3,5-tris-O-(phenylmethyl)-β-D-arabinofuranosyl-7H-purin-2-amine | 120595-73-5 | C31H30ClN5O4 |

|

Lamivudine S-Oxide | 1235712-40-9 | C8H11N3O4S |

|

Lamivudine Acid-13C,15N2 | 1391052-30-4 | C8H9N3O4S |

|

Lamivudine Acid | 173829-09-9 | C8H9N3O4S |

|

N-Acetyl O-Benzyl Lamivudine | 1091585-30-6 | C17H17N3O5S |

Verwandte Literatur

-

2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793

Empfohlene Lieferanten

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte